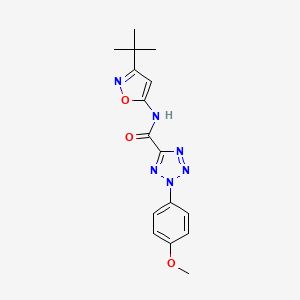

N-(3-(tert-butyl)isoxazol-5-yl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide

Beschreibung

N-(3-(tert-butyl)isoxazol-5-yl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide is a heterocyclic compound featuring a tetrazole core substituted with a 4-methoxyphenyl group and an isoxazole ring bearing a tert-butyl group. The tetrazole moiety is known for its metabolic stability and hydrogen-bonding capabilities, while the tert-butyl and methoxyphenyl substituents contribute to lipophilicity and electronic effects, respectively.

Eigenschaften

IUPAC Name |

N-(3-tert-butyl-1,2-oxazol-5-yl)-2-(4-methoxyphenyl)tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O3/c1-16(2,3)12-9-13(25-20-12)17-15(23)14-18-21-22(19-14)10-5-7-11(24-4)8-6-10/h5-9H,1-4H3,(H,17,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBMSIKPAPAJFFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(3-(tert-butyl)isoxazol-5-yl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its synthesis, structural characteristics, and possible applications in medicinal chemistry.

Structural Characteristics

The compound features several key structural components:

- Isoxazole Moiety : Imparts unique electronic properties.

- Tetrazole Ring : Known for diverse biological activities.

- Methoxyphenyl Group : Enhances lipophilicity and may improve pharmacokinetic properties.

The molecular formula is with a molecular weight of 342.35 g/mol .

Synthesis

The synthesis of N-(3-(tert-butyl)isoxazol-5-yl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide can be achieved through various methods involving the reaction of isoxazole and tetrazole derivatives. The presence of the tert-butyl group enhances solubility and stability, which are critical for biological activity assessment.

Biological Activity

Research indicates that compounds containing isoxazole and tetrazole moieties exhibit a range of biological activities, including:

Interaction Studies

Understanding how N-(3-(tert-butyl)isoxazol-5-yl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide interacts with biological targets is crucial. Interaction studies typically involve:

- In vitro assays : To evaluate binding affinity and activity against specific enzymes or receptors.

- In vivo studies : To assess pharmacokinetics and therapeutic efficacy in animal models.

Comparative Analysis with Similar Compounds

The following table summarizes the comparison of N-(3-(tert-butyl)isoxazol-5-yl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide with similar compounds regarding their structural features and biological activities:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| N-(4-methoxybenzyl)-1-methylpyrazol-5-amine | Pyrazole ring | Exhibits significant anti-inflammatory activity |

| 1H-Tetrazole derivatives | Tetrazole ring | Known for diverse biological activities including anti-cancer properties |

| Isoxazole-based compounds | Isoxazole moiety | Often used in drug development due to their broad spectrum of biological activities |

The unique combination of isoxazole and tetrazole functionalities in N-(3-(tert-butyl)isoxazol-5-yl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide may enhance its biological activity compared to other single-ring derivatives.

Vergleich Mit ähnlichen Verbindungen

Physicochemical Properties

Key Observations :

Role of Substituents

- tert-Butyl Group : Enhances lipophilicity and membrane permeability, as seen in HDAC6 inhibitors (e.g., compounds 6 and 7 in ) .

- Methoxyphenyl Group : Contributes to target affinity through electron-donating effects; analogs with bis-methoxyphenylisoxazole (e.g., 3c in ) show improved cytotoxicity profiles .

- Tetrazole vs. Isoxazole/Oxazole : Tetrazoles exhibit higher acidity (pKa ~4.5) compared to isoxazoles (pKa ~1.5), influencing solubility and bioavailability .

Comparative Bioactivity

While direct biological data for the target compound are unavailable, analogs provide insights:

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.